2-(Benzofuran-5-yl)propan-2-amine
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Overview
Description
2-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, is a psychoactive compound belonging to the benzofuran class. It is structurally related to amphetamines and has stimulant and hallucinogenic properties. This compound has gained attention due to its use as a recreational drug, often marketed as a "legal high" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-yl)propan-2-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including large-scale reactions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated benzofuran derivatives.
Scientific Research Applications
2-(Benzofuran-5-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzofuran-5-yl)propan-2-amine involves its interaction with monoamine transporters and receptors in the brain. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and hallucinogenic effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transmission.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its stimulant and empathogenic effects.
Uniqueness
2-(Benzofuran-5-yl)propan-2-amine is unique due to its specific substitution pattern on the benzofuran ring, which influences its pharmacological profile and potency . It is more potent than MDA and MDMA in evoking transporter-mediated release of monoamines .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3 |
InChI Key |
UXPZMKMQSPMYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OC=C2)N |
Origin of Product |
United States |
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